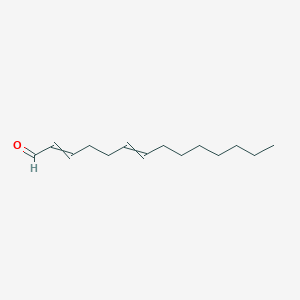

Tetradeca-2,6-dienal

Description

Structure

3D Structure

Properties

CAS No. |

827043-80-1 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

tetradeca-2,6-dienal |

InChI |

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h8-9,12-14H,2-7,10-11H2,1H3 |

InChI Key |

CLXIYAZPYWRSPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CCCC=CC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetradeca 2,6 Dienal and Its Stereoisomers

Stereoselective Total Synthesis Strategies

The creation of specific stereoisomers of tetradeca-2,6-dienal hinges on the strategic implementation of reactions that afford high levels of control over double bond geometry. The choice of synthetic route and specific reactions is paramount in selectively accessing one of the four possible diastereomers.

Chemo- and Diastereoselective Control of (2E,6E)-, (2E,6Z)-, (2Z,6E)-, and (2Z,6Z)-Tetradeca-2,6-dienal

Achieving chemo- and diastereoselective control is the cornerstone of synthesizing specific tetradeca-2,6-dienal isomers. For instance, the synthesis of the (2Z,6E) isomer has been accomplished with high stereoselectivity. exlibrisgroup.com This level of control often involves a sequence of carefully chosen reactions where the stereochemical outcome of one step dictates the starting geometry for the next. Phosphine-mediated olefinations, for example, have demonstrated high levels of chemo- and diastereoselectivity in the synthesis of 1,3-dienes by carefully selecting the appropriate phosphine (B1218219) catalyst. researchgate.net Tandem transformations, such as a Rh(I)-catalyzed propargyl Claisen rearrangement followed by a stereoselective hydrogen transfer, can produce (E,Z)-dienals with the Z-stereochemistry arising from a cyclic intermediate and the E-stereochemistry from a subsequent protodemetallation step. google.com

Application of Wittig Olefination and Horner-Wadsworth-Emmons Reactions in Dienal Synthesis

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental tools for alkene synthesis and are widely used in the construction of dienals. lumenlearning.commdpi.comnih.gov The Wittig reaction, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, can be tailored to favor the formation of either Z or E-alkenes depending on the nature of the ylide and reaction conditions. lumenlearning.comnih.gov Stabilized ylides generally lead to E-alkenes, while non-stabilized ylides favor Z-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, offers several advantages, including generally excellent E-selectivity and the use of more reactive nucleophiles. tcichemicals.comwikipedia.orgnrochemistry.com The stereochemical outcome can be influenced by modifying the phosphonate substituents and reaction conditions. For instance, the Still-Gennari modification of the HWE reaction is renowned for its ability to produce Z-alkenes with high selectivity. nrochemistry.comacs.org These reactions are instrumental in introducing the double bonds at the C2 and C6 positions of the tetradeca-2,6-dienal backbone with the desired geometry. researchgate.net

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Selectivity | Can be tuned for Z or E isomers | Generally favors E isomers (standard conditions) |

| Reactivity | Less reactive ylide | More nucleophilic carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester |

| Modifications | Schlosser modification (for E-alkenes) | Still-Gennari (for Z-alkenes), Masamune-Roush |

Cross-Coupling Reactions (e.g., Sonogashira, Negishi, Stille) for Dienal Construction

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds and are highly effective in constructing the carbon skeleton of dienals. acs.org These reactions offer mild conditions and high functional group tolerance. psu.edu

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to building the carbon backbone. organic-chemistry.orgresearchgate.netwikipedia.org It is particularly useful for synthesizing enyne precursors which can then be selectively reduced to the corresponding diene. acs.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.orgmdpi.com

Negishi Coupling: This method involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnih.gov It is known for its high reactivity and ability to couple a wide range of carbon centers (sp³, sp², and sp). wikipedia.orgbeilstein-journals.org

Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. psu.edu It is valued for its versatility and tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis. psu.edumassey.ac.nz

These cross-coupling reactions can be used iteratively to build the 14-carbon chain of tetradeca-2,6-dienal while strategically introducing the precursors to the double bonds. acs.orgyoutube.com

Reductive Approaches for Stereocontrolled Double Bond Formation

Selective reduction of alkynes is a key strategy for the stereocontrolled formation of double bonds. The choice of reducing agent and conditions determines whether a cis (Z) or trans (E) alkene is formed.

Lindlar's Catalyst: The hydrogenation of an alkyne over Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) selectively produces the Z-alkene.

Sodium in Liquid Ammonia (B1221849): The reduction of an alkyne using sodium metal in liquid ammonia (Birch reduction conditions) selectively yields the E-alkene.

Furthermore, modern reductive methods offer high levels of control. For example, iridium-catalyzed reductive activation of certain precursors can lead to the formation of dienamines with high stereocontrol, which can then be converted to the desired dienal. acs.org Reductive aldol (B89426) reactions, mediated by reagents like diisopinocampheylborane, also provide a pathway for stereocontrolled C-C bond formation. nih.gov Nickel-catalyzed reductive hydrovinylation of 1,3-dienes represents another advanced technique for regiocontrolled functionalization. acs.org

Convergent and Linear Synthesis Pathways for Tetradeca-2,6-dienal Scaffolds

The synthesis of a complex molecule like tetradeca-2,6-dienal can be approached through either a linear or a convergent strategy. uniurb.it

Exploration of Bio-Inspired Synthetic Routes

Nature often provides inspiration for novel synthetic strategies. While specific bio-inspired routes for tetradeca-2,6-dienal are not extensively documented, general principles of biosynthesis can guide synthetic design. For instance, the assembly of polyketide natural products, which share structural similarities with dienals, often involves iterative condensation reactions. Mimicking these processes in the lab, for example through biomimetic oxazole (B20620) formation to join fragments, has proven effective in the synthesis of complex natural products like phorboxazole A. fu-berlin.de Such strategies, which can involve chemoselective, one-pot reactions, offer a highly efficient means of constructing complex molecular architectures. fu-berlin.de The study of pheromone biosynthesis, which often involves desaturase and reductase enzymes to create specific double bond geometries, could inspire the development of chemoenzymatic or biomimetic catalytic systems for the stereoselective synthesis of dienals.

Enzymatic Catalysis in Dienal Production

The biosynthesis of unsaturated aldehydes, including dienals like Tetradeca-2,6-dienal, is predominantly achieved in nature through a sophisticated enzymatic cascade involving lipoxygenases (LOX) and hydroperoxide lyases (HPL). researchgate.net This pathway is well-documented for producing C6 and C9 aldehydes and alcohols, collectively known as green leaf volatiles (GLVs), which contribute to the characteristic aroma of fresh-cut fruits and vegetables. researchgate.net The synthesis is initiated by the disruption of cell membranes, which triggers the sequential action of these enzymes on polyunsaturated fatty acids.

The process begins with lipoxygenase (EC 1.13.11.12), a non-heme iron-containing enzyme that catalyzes the stereospecific dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system. frontiersin.org Depending on the specific LOX enzyme, oxygen is inserted at either the C-9 or C-13 position of C18 fatty acids like linoleic acid and linolenic acid, yielding the corresponding hydroperoxy-fatty acids (HPOs). researchgate.net

Subsequently, hydroperoxide lyase (HPL), a cytochrome P450 enzyme, cleaves the carbon-carbon bond adjacent to the hydroperoxide group. mdpi.comnih.gov This cleavage results in the formation of a short-chain aldehyde and a C12 or C6 ω-oxo-acid. frontiersin.orgnih.gov For instance, the HPL-mediated cleavage of 13-hydroperoxy-linolenic acid produces the C6 aldehyde (Z)-3-hexenal. While this pathway is highly efficient for C6 and C9 aldehyde production, the generation of a C14 dienal such as Tetradeca-2,6-dienal would necessitate a longer-chain polyunsaturated fatty acid substrate and specific LOX and HPL enzymes capable of processing it. The instability of the HPL enzyme is a significant challenge in scaling up these bioprocesses for industrial applications. mdpi.com

Table 1: Enzymatic Cascade for Aldehyde Production

| Enzyme | Substrate (Example) | Intermediate Product | Final Aldehyde Product (Example) |

| Lipoxygenase (LOX) | Linoleic Acid (C18:2) | 13-Hydroperoxy-linoleic acid | N/A |

| Hydroperoxide Lyase (HPL) | 13-Hydroperoxy-linoleic acid | N/A | Hexanal (C6) |

| Lipoxygenase (LOX) | Linolenic Acid (C18:3) | 13-Hydroperoxy-linolenic acid | N/A |

| Hydroperoxide Lyase (HPL) | 13-Hydroperoxy-linolenic acid | N/A | (Z)-3-Hexenal (C6) |

| Lipoxygenase (LOX) | Hypothetical C20 Fatty Acid | Hypothetical C20 Hydroperoxide | N/A |

| Hydroperoxide Lyase (HPL) | Hypothetical C20 Hydroperoxide | N/A | Tetradeca-2,6-dienal (C14) |

Biomimetic Transformations

Biomimetic synthesis endeavors to replicate the elegance and efficiency of natural biosynthetic pathways using chemical methods. nih.govnih.gov These approaches are inspired by proposed biogenetic origins of natural products and often involve cascade reactions that construct complex molecular architectures in a limited number of steps. nih.govd-nb.info While direct biomimetic synthesis of Tetradeca-2,6-dienal is not extensively documented, the principles can be applied to construct its core dienal structure.

A biomimetic strategy could mimic the oxidative cleavage of fatty acids seen in the LOX/HPL pathway. More broadly, organocatalysis has emerged as a powerful tool for the synthesis of α,β-unsaturated aldehydes, a key structural motif in Tetradeca-2,6-dienal. mdpi.comacs.org For example, enantioselective conjugate additions to α,β-unsaturated aldehydes, often catalyzed by chiral secondary amines like those derived from cinchona alkaloids, mimic the substrate activation and stereocontrol exerted by enzymes. d-nb.info These reactions proceed through the formation of a reactive iminium ion intermediate, a strategy analogous to enzymatic catalysis. d-nb.info

Furthermore, biomimetic approaches can employ tandem reactions that mirror the cascade nature of biosynthesis. sfu.ca For the construction of a dienal, this could involve a sequence of reactions such as a Horner-Wadsworth-Emmons (HWE) olefination or a palladium-catalyzed cross-coupling reaction to form the conjugated double bond system, followed by selective oxidation to furnish the aldehyde. sfu.cathieme-connect.com These methods aim to achieve the high selectivity and efficiency of natural processes while operating under controlled laboratory conditions. nih.gov The development of such synthetic routes is crucial for accessing analogues of natural compounds for further study. nih.gov

Table 2: Comparison of Enzymatic and Biomimetic Synthesis Approaches

| Feature | Enzymatic Catalysis | Biomimetic Chemical Synthesis |

| Catalyst | Enzymes (e.g., Lipoxygenase, HPL) | Chemical catalysts (e.g., organocatalysts, metal complexes) d-nb.infomdpi.com |

| Reaction Conditions | Mild (ambient temperature, neutral pH) conicet.gov.ar | Can range from mild to harsh (temperature, pressure, pH) |

| Specificity | High chemo-, regio-, and stereospecificity nih.gov | Variable; often requires careful design of catalysts and conditions |

| Substrate Scope | Often limited to natural substrates or close analogues | Generally broader, more flexible substrate design |

| Byproducts | Typically fewer byproducts; biodegradable components acs.org | Can generate stoichiometric waste (e.g., phosphine oxide in Wittig) |

| Inspiration | Direct use of natural machinery nih.gov | Inspired by natural pathways (e.g., cascade reactions) researchgate.net |

Chemical Reactivity and Mechanistic Studies of Tetradeca 2,6 Dienal

Investigations into Olefinic Functionalization and Transformations

The two carbon-carbon double bonds in tetradeca-2,6-dienal exhibit different reactivity profiles. The C2=C3 bond is part of an α,β-unsaturated system, making it electron-deficient, whereas the isolated C6=C7 bond behaves as a typical nucleophilic alkene. This electronic differentiation allows for selective transformations.

Selective Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The selective oxidation of the double bonds in tetradeca-2,6-dienal can yield valuable intermediates. The choice of oxidant and reaction conditions determines which double bond reacts.

Epoxidation: The electron-rich, isolated C6=C7 double bond is more susceptible to electrophilic epoxidation than the electron-poor C2=C3 bond. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) will preferentially form the corresponding epoxide at the C6-C7 position. Achieving epoxidation at the C2=C3 position is more challenging and may require different strategies, such as nucleophilic epoxidation. Asymmetric epoxidation, such as the Sharpless epoxidation, is typically performed on allylic alcohols and would require prior reduction of the aldehyde group to a primary alcohol. researchgate.net

Dihydroxylation: Similar to epoxidation, dihydroxylation with reagents like osmium tetroxide (OsO₄) is selective for the more nucleophilic C6=C7 double bond. The Sharpless asymmetric dihydroxylation, which uses a chiral quinine (B1679958) ligand in conjunction with a catalytic amount of OsO₄, can produce chiral diols with high enantioselectivity. researchgate.net The reaction proceeds through a [3+2] cycloaddition mechanism to form a cyclic osmate ester, which is then hydrolyzed to yield the vicinal diol. researchgate.net The choice of the chiral ligand ((DHQ)₂-PHAL for AD-mix-α or (DHQD)₂-PHAL for AD-mix-β) dictates the stereochemical outcome of the diol. researchgate.net

| Reaction | Reagent(s) | Target Site | Expected Product |

| Epoxidation | m-CPBA | C6=C7 | 6,7-Epoxytetradec-2-enal |

| Asymmetric Dihydroxylation | AD-mix-β, OsO₄ (cat.), K₃Fe(CN)₆ | C6=C7 | (6R,7R)-6,7-Dihydroxytetradec-2-enal |

| Asymmetric Dihydroxylation | AD-mix-α, OsO₄ (cat.), K₃Fe(CN)₆ | C6=C7 | (6S,7S)-6,7-Dihydroxytetradec-2-enal |

Catalytic Hydrogenation and Selective Reduction of Carbonyl and Alkene Moieties

The selective reduction of the aldehyde and the two distinct double bonds in tetradeca-2,6-dienal is a key transformation. The outcome depends heavily on the catalyst and reaction conditions employed.

Alkene Hydrogenation: Catalytic hydrogenation can selectively reduce one or both C=C bonds while preserving the aldehyde. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are known for their ability to reduce unhindered double bonds without affecting carbonyl groups under mild conditions. researchgate.net For dienals, rhodium-complexes with large bite-angle diphosphine ligands have shown high efficiency and selectivity for the 1,4-hydrogenation of the conjugated C=C bond, leaving the isolated double bond and the carbonyl group intact. researchgate.netresearchgate.net In contrast, heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure typically reduce both C=C bonds.

Carbonyl Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is mild enough to selectively reduce the aldehyde in the presence of the double bonds. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the aldehyde and the conjugated C=C bond. qorganica.es

Complete Reduction: Stronger reducing conditions, such as high-pressure hydrogenation over catalysts like nickel boride (P-1 Ni) or Raney nickel, can lead to the complete saturation of the molecule, reducing both double bonds and the aldehyde group to yield tetradecan-1-ol.

| Reaction Type | Reagent(s)/Catalyst | Selectivity | Product |

| Selective Alkene Hydrogenation | Rh-diphosphine complex, H₂ | Reduces conjugated C=C bond | Tetradec-6-enal |

| General Alkene Hydrogenation | Pd/C, H₂ (1 atm) | Reduces both C=C bonds | Tetradecanal |

| Selective Carbonyl Reduction | NaBH₄, MeOH | Reduces C=O group | Tetradeca-2,6-dien-1-ol |

| Conjugate Reduction | LiAlH₄ | Reduces C=O and conjugated C=C | Tetradec-6-en-1-ol |

| Exhaustive Hydrogenation | Raney Ni, H₂ (high pressure) | Reduces C=O and both C=C bonds | Tetradecan-1-ol |

Aldehyde Group Transformations

The aldehyde group is a versatile functional handle for carbon-carbon bond formation and other modifications through condensation reactions and nucleophilic additions.

Condensation Reactions and Adduct Formation

The aldehyde functionality of tetradeca-2,6-dienal readily participates in condensation reactions with various nucleophiles. These reactions are fundamental for extending the carbon chain and forming new heterocyclic systems.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. libretexts.orgmnstate.edu Reaction with a phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, can extend the conjugated system. nih.gov The stereochemical outcome (Z- or E-alkene) is dependent on the structure of the ylide and the reaction conditions. This reaction is crucial in the synthesis of complex polyunsaturated molecules. nih.gov

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or a β-ketoester, typically catalyzed by a weak base. niscpr.res.inacgpubs.org The reaction proceeds via an initial aldol-type addition followed by dehydration to yield a new, electron-deficient alkene. researchgate.net This method is highly efficient for forming C=C bonds and is often performed under environmentally benign conditions. niscpr.res.inacgpubs.org

Adduct Formation with Heteroatom Nucleophiles: The aldehyde can react with amine derivatives to form imines or with 2-aminothiophenols to yield benzothiazoles. escholarship.org The latter involves an initial condensation to form an imine, followed by intramolecular cyclization and subsequent oxidation to furnish the aromatic heterocyclic product. escholarship.org

| Condensation Type | Reagent(s) | Catalyst/Conditions | Product Type |

| Wittig Reaction | Ph₃P=CHR | Varies | Extended polyene |

| Knoevenagel Condensation | CH₂(CN)₂ (Malononitrile) | Piperidine, heat | α,β-Unsaturated nitrile |

| Benzothiazole Synthesis | 2-Aminothiophenol | DMSO, room temp | 2-Substituted benzothiazole |

Nucleophilic Additions to the Carbonyl Center

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.orgbeilstein-journals.org This nucleophilic addition is a fundamental reaction of aldehydes. Because the carbonyl carbon in tetradeca-2,6-dienal is prochiral, its reaction with a nucleophile creates a new stereocenter, potentially leading to a racemic mixture of enantiomers unless a chiral reagent or catalyst is used. wikipedia.org

While the C2=C3 double bond allows for the possibility of 1,4-conjugate addition, strong, "hard" nucleophiles typically favor direct 1,2-addition to the carbonyl carbon. qorganica.esrsc.org

Common Nucleophilic Additions:

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are strong nucleophiles that add irreversibly to the aldehyde, forming a secondary alcohol after an acidic workup.

Cyanide: The addition of a cyanide ion (from NaCN or KCN) forms a cyanohydrin. This reaction is reversible and is a valuable method for one-carbon homologation, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Hydride Reagents: As discussed in section 3.1.2, hydride reagents like NaBH₄ add a hydride ion (H⁻) to the carbonyl carbon, resulting in the formation of the corresponding primary alcohol.

| Nucleophile | Reagent(s) | Intermediate | Final Product (after workup) |

| Grignard Reagent | CH₃MgBr, then H₃O⁺ | Magnesium alkoxide | Pentadeca-3,7-dien-2-ol |

| Cyanide Ion | KCN, H⁺ | Cyanohydrin alkoxide | 2-Hydroxypentadeca-3,7-dienenitrile |

| Hydride Ion | NaBH₄, MeOH | Alkoxide | Tetradeca-2,6-dien-1-ol |

Pericyclic Reactions and Rearrangements Involving the Dienal System

Pericyclic reactions are concerted processes that occur through a cyclic transition state. nih.gov The dienal system in tetradeca-2,6-dienal, being a 1,5-diene, has the structural motif required for certain types of pericyclic reactions, particularly sigmatropic rearrangements. Other pericyclic reactions, like cycloadditions or electrocyclizations, would require prior isomerization.

Sigmatropic Rearrangements: The 1,5-diene framework of tetradeca-2,6-dienal makes it a candidate for a qorganica.esqorganica.es-sigmatropic rearrangement, specifically the Cope rearrangement. msu.edujove.com Under thermal conditions, the molecule could potentially rearrange, although the equilibrium may not favor the product unless there is a thermodynamic driving force, such as the formation of a more stable, conjugated system. jove.com

Cycloaddition and Electrocyclic Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that requires a conjugated diene. wikipedia.orgmasterorganicchemistry.com Tetradeca-2,6-dienal in its ground state is a non-conjugated diene and thus cannot directly participate as the diene component in a Diels-Alder reaction. mendelset.com However, isomerization to a conjugated isomer, such as tetradeca-2,4-dienal, under acidic or basic conditions could open up this reaction pathway. The resulting conjugated dienal could then react with a dienophile to form a six-membered ring. masterorganicchemistry.com

Similarly, electrocyclic reactions involve the ring-closing or ring-opening of a conjugated polyene. wikipedia.orglibretexts.orgmasterorganicchemistry.com If tetradeca-2,6-dienal were isomerized to a conjugated triene system (e.g., tetradeca-2,4,6-trienal), it could undergo a thermally or photochemically induced 6π-electrocyclization to form a cyclic vinyl ether. libretexts.org These reactions are highly stereospecific, governed by the Woodward-Hoffmann rules. nih.gov

Studies on Isomerization and Stereochemical Stability

The stereochemical configuration of Tetradeca-2,6-dienal, specifically the geometry of its carbon-carbon double bonds at the C-2 and C-6 positions, is a critical determinant of its chemical and biological identity. The stability of these isomers and the potential for their interconversion are governed by various thermodynamic and kinetic factors. Research into the isomerization and stereochemical stability of this and structurally related dienals focuses on understanding the conditions that can lead to a loss of stereochemical integrity, such as exposure to heat, light, or chemical catalysts. uio.no

Detailed investigations, often employing Density Functional Theory (DFT), have shed light on the mechanisms of isomerization in conjugated dienals. researchgate.net For dienals with a conjugated system similar to the C-2 double bond in Tetradeca-2,6-dienal, studies show that the regioselective E→Z isomerization can be a thermodynamically favorable process. researchgate.net Such transformations can be particularly challenging to control due to microscopic reversibility, but research indicates that integrating the isomerization with a subsequent cascade reaction can circumvent this issue. researchgate.net

The stability of specific isomers is influenced by subtle electronic and non-covalent interactions. For instance, in the isomerization of 2E,4E-dienals to 2Z,4E-isomers, the enhanced stability of the Z-isomer has been attributed to charge transfer and non-covalent interactions within the molecule. researchgate.net The presence of a polar protic solvent, such as an alcohol, can facilitate these transformations. Mechanistic studies have proposed two primary pathways for such isomerization cascades: a "hemiacetal pathway" and a "conjugate addition pathway". DFT calculations suggest the "hemiacetal pathway," which involves a relay proton transfer, is kinetically more feasible due to a lower activation energy barrier. researchgate.net

External factors significantly impact stereochemical stability. During chemical synthesis of related polyunsaturated fatty acid derivatives, care must be taken to prevent unwanted isomerization. The use of a proton scavenger, for example, can avert the removal of silyl (B83357) protecting groups and mitigate potential isomerization that might be catalyzed by trace amounts of acid. mdpi.com In other related compounds, thermal conditions have been shown to promote isomerization to the more stable E,E-diastereoisomer from a Z,E configuration. researchgate.net Furthermore, steric hindrance within the molecule can enhance the rates of both thermal and photoisomerization. rsc.org

The table below summarizes key factors and findings related to the isomerization and stability of dienals, which are applicable to understanding the behavior of Tetradeca-2,6-dienal.

Interactive Data Table: Factors Influencing Dienal Isomerization

| Factor | Effect on Dienal Structure | Mechanistic Details | Observed Outcome |

| Thermal Activation | Promotes conversion to the thermodynamically most stable isomer. researchgate.netresearchgate.net | Can overcome the activation barrier for rotation around the C=C bond. Steric hindrance can lower this barrier. rsc.org | E→Z isomerization can become thermodynamically facile. researchgate.net In some systems, Z,E isomers convert to more stable E,E isomers. researchgate.net |

| Acid/Base Catalysis | Can catalyze E/Z isomerization, particularly at the conjugated double bond. uio.nomdpi.com | Acid catalysis can proceed through the formation of carbocation intermediates, allowing for bond rotation. | Potential for loss of stereochemical purity during synthesis or storage if acidic or basic impurities are present. mdpi.com |

| Light (Photoisomerization) | Induces isomerization by promoting the molecule to an excited electronic state. uio.norsc.org | In the excited state, the energy barrier for C=C bond rotation is significantly lower. | Reversible photoisomerization between isomers can occur. The quantum yield may be enhanced by steric hindrance. rsc.org |

| Solvent Effects | Polar protic solvents can facilitate isomerization pathways. researchgate.net | Solvents like methanol (B129727) can participate directly in the reaction, for example, via a "hemiacetal pathway". researchgate.net | Can enable isomerization cascades, converting one isomer to another via a reactive intermediate. researchgate.net |

| Specific Catalysts | Certain catalysts can selectively promote specific isomerizations. | Iodine (I₂) is known to catalyze the conversion of Z-alkenes to their more stable E-isomers. researchgate.net | Used synthetically to enrich the desired stereoisomer. researchgate.net |

Derivatives, Analogues, and Structure Activity Relationship Sar Research of Tetradeca 2,6 Dienal

Systematic Synthesis of Structural Analogues and Homologues

The systematic synthesis of structural analogues and homologues of tetradeca-2,6-dienal is a fundamental aspect of understanding its chemical properties and potential applications. Researchers employ various synthetic strategies to create a library of related compounds, which can then be tested for their biological or chemical activity.

One documented approach involves the synthesis of related dienals, such as (8E,10Z)-tetradeca-8,10-dienal, which is a known sex pheromone. researchgate.netresearchgate.net The synthesis of such compounds often relies on stereoselective methods to ensure the correct geometry of the double bonds, which is crucial for their biological function. researchgate.net For instance, a convergent synthesis might utilize a key stereoselective iron-catalyzed Kumada cross-coupling reaction. researchgate.net

Another example is the synthesis of (13Z,17Z)-tetraconta-13,17-dienal, an analogue with a significantly longer carbon chain. nih.govacs.org This was achieved through a cross-cyclomagnesiation reaction involving 1,2-nonadediene and a protected form of a tetradeca-dienal derivative. nih.govacs.org The synthesis of such homologues allows for the investigation of how chain length influences the molecule's properties.

The synthesis of various pheromone components, which often share the dienal or related functional groups, provides a rich source of synthetic methodologies that can be adapted for creating analogues of tetradeca-2,6-dienal. sakura.ne.jp These methods include Wittig reactions and other coupling strategies to construct the carbon skeleton with specific stereochemistry. researchgate.net

Table 1: Examples of Synthesized Analogues and Homologues

| Compound Name | Key Synthetic Feature | Reference |

|---|---|---|

| (8E,10Z)-Tetradeca-8,10-dienal | Stereoselective iron-catalyzed Kumada cross-coupling | researchgate.net |

| (13Z,17Z)-Tetraconta-13,17-dienal | Cross-cyclomagnesiation reaction | nih.govacs.org |

Modification of Alkene Positions and Stereochemistry in Derivatives

The positions and stereochemistry of the alkene groups in tetradeca-2,6-dienal are critical determinants of its chemical and biological identity. Modifying these features is a key strategy in structure-activity relationship studies.

The movement of a double bond to a new position within a molecule can create a new regioisomer with potentially different properties. chemistrysteps.com This can be achieved through a sequence of regioselective addition and elimination reactions. chemistrysteps.com For example, a halogen can be added across a double bond, followed by an elimination reaction using a specific base to form a new double bond at a desired location. chemistrysteps.com

The stereochemistry of the double bonds is described using the E/Z designation system, which is based on the Cahn-Ingold-Prelog priority rules. libretexts.orgpressbooks.pub If the higher-ranked groups on each carbon of the double bond are on the same side, the configuration is Z (from the German zusammen, meaning "together"). libretexts.org If they are on opposite sides, the configuration is E (from the German entgegen, meaning "opposite"). libretexts.org For trisubstituted and tetrasubstituted double bonds, the E/Z system is essential for unambiguous description, as the cis/trans nomenclature is insufficient. libretexts.org

The stereoselectivity of reactions used to synthesize these derivatives is crucial. masterorganicchemistry.com Some reactions proceed with syn-addition, where both new bonds form on the same face of the alkene, while others result in anti-addition, with bonds forming on opposite faces. masterorganicchemistry.com The mechanism of the reaction dictates its stereochemical outcome. masterorganicchemistry.com In reactions like the Diels-Alder, the stereochemistry of the starting dienophile is preserved in the final product. masterorganicchemistry.com

Investigations into Functional Group Derivatization (e.g., Esterification, Acetal (B89532) Formation)

Modifying the aldehyde functional group of tetradeca-2,6-dienal through derivatization is another important avenue for exploring its chemical space and modulating its properties.

Esterification: While the direct esterification of an aldehyde is not a standard transformation, the aldehyde can be oxidized to a carboxylic acid, which can then be esterified. Alternatively, the aldehyde can be reduced to an alcohol, which is then subjected to esterification. These transformations introduce an ester group, which can significantly alter the molecule's polarity and reactivity.

Acetal Formation: Aldehydes readily react with alcohols in the presence of an acid catalyst to form acetals. wikipedia.orgmasterorganicchemistry.com This reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the acetal. wikipedia.org Acetals are stable functional groups that can act as protecting groups for aldehydes during other synthetic transformations. masterorganicchemistry.com The formation of cyclic acetals using a diol is entropically favored over the use of two separate alcohol molecules. wikipedia.org The acetal functional group has a tetrahedral carbon center and is chemically distinct from the original carbonyl compound. wikipedia.org

A related process is the formation of hemiacetals, which occurs when an aldehyde reacts with one equivalent of an alcohol. masterorganicchemistry.com Hemiacetals are generally in equilibrium with the starting aldehyde and alcohol. masterorganicchemistry.com

These derivatizations can be used to create a variety of analogues with different physicochemical properties, which is essential for systematic structure-activity relationship studies. google.com

Table 2: Functional Group Derivatizations

| Derivatization Reaction | Functional Group Formed | Key Conditions | Reference |

|---|---|---|---|

| Acetal Formation | Acetal | Alcohol, acid catalyst, water removal | wikipedia.orgmasterorganicchemistry.com |

| Hemiacetal Formation | Hemiacetal | Alcohol, in equilibrium | masterorganicchemistry.com |

Theoretical and Experimental Approaches to SAR Studies concerning Chemosensory or Catalytic Activity

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological or chemical activity. gardp.org For tetradeca-2,6-dienal and its derivatives, these studies are crucial for understanding their potential as chemosensory agents (e.g., pheromones, flavor compounds) or in catalytic applications.

SAR involves making systematic chemical modifications to a lead compound and observing how these changes affect its activity. gardp.orgresearchgate.net This allows medicinal chemists and chemical biologists to design new molecules with enhanced properties, such as increased potency or improved selectivity. gardp.org

For catalytic activity, SAR studies can help in the design of more efficient organocatalysts. By modifying the structure of a molecule like tetradeca-2,6-dienal, for instance by incorporating it into a larger framework, it might be possible to create a catalyst for specific reactions. The study of how different substituents on a core structure influence catalytic activity is a common approach in catalyst development. fu-berlin.de

Both experimental screening of synthesized analogues and theoretical approaches, such as molecular docking and computational modeling, are employed in SAR studies. researchgate.netnih.gov These computational methods can predict how a molecule might bind to a target protein, such as a receptor or an enzyme, providing insights that can guide the synthesis of new derivatives. researchgate.net

Advanced Analytical Methodologies for Tetradeca 2,6 Dienal Characterization

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of Tetradeca-2,6-dienal, enabling the separation of the compound from complex mixtures and the differentiation of its closely related isomers.

Gas Chromatography (GC) with Advanced Detectors for Dienal Analysis

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like Tetradeca-2,6-dienal. 6-napse.com The process involves vaporizing the sample and moving it through a column with an inert carrier gas, where components separate based on their physical and chemical properties and interaction with the stationary phase. aelabgroup.com For effective analysis of dienals, GC is often coupled with advanced detectors that offer high sensitivity and specificity. 6-napse.comaelabgroup.com

Flame Ionization Detector (FID): The FID is highly sensitive to organic compounds containing carbon and is widely used for quantification. aelabgroup.comphenomenex.com As the column effluent is burned in a hydrogen-air flame, organic molecules produce ions, generating an electrical current proportional to the amount of analyte present. phenomenex.com This makes GC-FID an excellent tool for determining the purity of a Tetradeca-2,6-dienal sample and quantifying it in various matrices. 6-napse.comajol.info Its high sensitivity allows for the detection of trace amounts of the compound. aelabgroup.com

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) acts as a powerful detector that provides detailed structural information. 6-napse.com The MS detector ionizes the compounds eluting from the GC column and separates the resulting ions based on their mass-to-charge (m/z) ratio. 6-napse.com This not only allows for the positive identification of Tetradeca-2,6-dienal by matching its mass spectrum with library data but also aids in distinguishing it from other components in a mixture. shimadzu.co.kr The combination of retention time data from GC and the mass spectrum from MS provides a high degree of confidence in the identification. shimadzu.co.kr

Table 1: Comparison of Advanced GC Detectors for Dienal Analysis

| Detector | Principle of Operation | Selectivity | Key Advantages for Tetradeca-2,6-dienal Analysis |

|---|---|---|---|

| Flame Ionization Detector (FID) | Measures ions produced during the combustion of organic compounds in a hydrogen flame. phenomenex.com | Responds to nearly all carbon-containing compounds. aelabgroup.com | High sensitivity, wide linear range, robust, and ideal for accurate quantification. aelabgroup.comthermofisher.com |

| Mass Spectrometry (MS) | Identifies compounds by ionizing them and sorting the ions based on their mass-to-charge ratio (m/z). 6-napse.com | Highly selective; provides a unique mass spectrum for each compound. | Provides definitive structural identification and confirmation of molecular weight. aelabgroup.comshimadzu.co.kr |

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the isomeric purity of Tetradeca-2,6-dienal, which can exist as multiple geometric ((2E,6E), (2E,6Z), (2Z,6E), (2Z,6Z)) and potential chiral isomers. The separation can be achieved through direct or indirect methods. chromatographyonline.com

Chiral HPLC: For enantiomeric separation, direct methods using chiral stationary phases (CSPs) are most common. chromatographyonline.comcsfarmacie.cz These columns are packed with a chiral material, such as polysaccharide derivatives, that interacts differently with each enantiomer, leading to different retention times and thus separation. ymc.co.jp The choice of a suitable CSP and mobile phase is critical for achieving baseline separation of the enantiomers of Tetradeca-2,6-dienal. csfarmacie.cz

Normal-Phase and Reversed-Phase HPLC: The separation of geometric isomers (diastereomers) of Tetradeca-2,6-dienal can often be accomplished using standard achiral HPLC columns. mdpi.com

Normal-Phase HPLC , typically using a polar stationary phase (like silica) and a non-polar mobile phase, can effectively separate isomers based on differences in their polarity.

Reversed-Phase HPLC , which uses a non-polar stationary phase (like C18) and a polar mobile phase, separates isomers based on differences in hydrophobicity. hplc.eu The high resolution of modern HPLC columns allows for the precise quantification of the isomeric ratio in a sample, which is crucial for structure-activity relationship studies. rsc.org

Table 2: HPLC Methodologies for Isomeric Purity Assessment of Tetradeca-2,6-dienal

| HPLC Technique | Stationary Phase Type | Typical Mobile Phase | Application for Tetradeca-2,6-dienal |

|---|---|---|---|

| Chiral HPLC | Polysaccharide derivatives (e.g., cellulose, amylose). ymc.co.jp | Normal-phase (e.g., hexane/isopropanol) or Reversed-phase (e.g., water/acetonitrile). chromatographyonline.comymc.co.jp | Separation of enantiomers. |

| Normal-Phase HPLC | Polar (e.g., Silica, Diol). | Non-polar (e.g., Hexane, Ethyl Acetate). mdpi.com | Separation of geometric isomers based on polarity differences. |

| Reversed-Phase HPLC | Non-polar (e.g., C18, C8). hplc.eu | Polar (e.g., Methanol (B129727), Water, Acetonitrile). hplc.eu | Separation of geometric isomers based on hydrophobicity; general purity assessment. |

Comprehensive Spectroscopic Structural Elucidation

While chromatography separates components, spectroscopy provides the detailed information required to determine the precise molecular structure of Tetradeca-2,6-dienal.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.net It provides information on the chemical environment and connectivity of atoms within the molecule. slideshare.net

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment (chemical shift), their relative numbers (integration), and how they are coupled to neighboring protons (splitting pattern). For Tetradeca-2,6-dienal, distinct signals would be observed for the aldehydic proton, the olefinic protons on the two double bonds, and the protons of the aliphatic chain. researchgate.net

¹³C NMR: The carbon NMR spectrum shows a signal for each chemically unique carbon atom. researchgate.net This allows for the confirmation of the total number of carbons (14 for Tetradeca-2,6-dienal) and provides information about their nature (e.g., carbonyl, sp² olefinic, sp³ aliphatic). nih.gov

2D NMR (COSY and HSQC): When 1D spectra are complex due to signal overlap, 2D NMR techniques are employed to resolve ambiguities. mnstate.edunih.gov

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled to each other. sdsu.edu Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of the proton-proton connectivity throughout the molecule's carbon skeleton. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu By combining the connectivity information from COSY with the direct one-bond C-H correlations from HSQC, a complete and unambiguous assignment of the molecule's structure can be achieved. emerypharma.com

Table 3: Predicted NMR Data for Tetradeca-2,6-dienal

| Nucleus | Type of Atom | Predicted Chemical Shift (δ) Range (ppm) | Information Provided |

|---|---|---|---|

| ¹H | Aldehydic (R-CH O) | 9.0 - 10.0 | Confirms aldehyde functional group. |

| ¹H | Olefinic (-CH =CH -) | 5.0 - 7.5 | Indicates presence of C=C double bonds; coupling constants help determine E/Z geometry. |

| ¹H | Aliphatic (-CH ₂-) | 0.8 - 2.5 | Represents the saturated carbon chain. |

| ¹³C | Carbonyl (>C =O) | 190 - 200 | Confirms aldehyde carbonyl carbon. |

| ¹³C | Olefinic (-C =C -) | 100 - 150 | Confirms sp² carbons of the double bonds. |

| ¹³C | Aliphatic (-C H₂-, -C H₃) | 10 - 40 | Represents the saturated carbon chain. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. uio.no This precision allows for the unambiguous determination of the elemental formula of Tetradeca-2,6-dienal (C₁₄H₂₄O, monoisotopic mass: 208.1827 Da). guidechem.com

Beyond determining the molecular formula, mass spectrometry, especially tandem MS (MS/MS), is used for structural confirmation through fragmentation analysis. rsc.org The molecule is ionized and then broken apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For Tetradeca-2,6-dienal, key fragmentation pathways would include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation of aldehydes and ketones.

Cleavage along the alkyl chain: Loss of different hydrocarbon fragments.

Analyzing the masses of these fragments helps to confirm the connectivity of the carbon skeleton and the location of the double bonds. rsc.orgmdpi.com

Table 4: Potential HRMS Fragments of Tetradeca-2,6-dienal (C₁₄H₂₄O)

| m/z (Nominal) | Possible Formula | Origin of Fragment |

|---|---|---|

| 208 | C₁₄H₂₄O | Molecular Ion [M]⁺ |

| 193 | C₁₃H₂₁O | Loss of -CH₃ |

| 179 | C₁₂H₁₉O | Loss of -C₂H₅ |

| 97 | C₆H₉O | Cleavage related to the dienal system |

| 81 | C₆H₉ | Hydrocarbon fragment from chain cleavage |

| 69 | C₅H₉ | Hydrocarbon fragment from chain cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of Tetradeca-2,6-dienal.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. msu.edu Specific functional groups absorb infrared radiation at characteristic frequencies. For Tetradeca-2,6-dienal, the IR spectrum would prominently display:

A strong absorption band for the aldehyde C=O stretch around 1680-1700 cm⁻¹ (the frequency is lowered due to conjugation).

A characteristic pair of bands for the aldehyde C-H stretch between 2700-2900 cm⁻¹.

Absorption bands for the alkene C=C stretches around 1600-1650 cm⁻¹.

Bands for sp² and sp³ C-H stretches just above and below 3000 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated π-electron systems. msu.edu Conjugated systems, like the α,β-unsaturated aldehyde and the diene system in Tetradeca-2,6-dienal, absorb UV light to promote an electron to a higher energy orbital. The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation. The conjugated dienal system in Tetradeca-2,6-dienal is expected to show a strong absorption in the UV region, typically between 220-280 nm, confirming the presence of the conjugated system. msu.edubath.ac.uk

Table 5: Characteristic Spectroscopic Data for Tetradeca-2,6-dienal

| Spectroscopic Method | Feature | Expected Wavelength/Wavenumber | Structural Interpretation |

|---|---|---|---|

| Infrared (IR) | Aldehyde C=O Stretch | ~1685 cm⁻¹ | Confirms conjugated aldehyde functional group. msu.edu |

| Infrared (IR) | Aldehyde C-H Stretch | ~2720 cm⁻¹ and ~2820 cm⁻¹ | Confirms aldehyde functional group. |

| Infrared (IR) | Alkene C=C Stretch | ~1640 cm⁻¹ and ~1610 cm⁻¹ | Confirms presence of double bonds. |

| UV-Visible (UV-Vis) | π → π* transition | ~230 - 270 nm | Confirms the presence of the conjugated dienal system. msu.edu |

Development of Novel Detection and Quantification Methods

The sensitive and selective detection and quantification of Tetradeca-2,6-dienal, a potent aroma and signaling molecule, is critical for its study in various fields, including food science and chemical ecology. Traditional methods often face challenges with complex matrices and the trace-level concentrations at which this compound is typically found. Consequently, research has focused on developing novel analytical methodologies that offer enhanced sensitivity, specificity, and higher throughput. These advancements range from the refinement of hyphenated chromatographic techniques to the creation of innovative biosensing systems and rapid mass spectrometry approaches.

Advancements in Hyphenated Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone for the analysis of volatile and semi-volatile compounds like Tetradeca-2,6-dienal. However, recent innovations have centered on sample preparation and introduction techniques to improve detection limits and simplify workflows. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS has emerged as a powerful, solvent-free method for the extraction and concentration of aldehydes from various sample matrices. The choice of the SPME fiber coating is crucial for the efficient extraction of target analytes. For instance, studies on various aldehydes have demonstrated that coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) and Poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB) are highly effective. Optimization of parameters such as extraction time and temperature is key to achieving low detection limits.

Research on unsaturated aldehydes similar to Tetradeca-2,6-dienal demonstrates the quantitative power of these methods. For example, a validated HS-SPME/GC-MS method for 2-nonenal, another unsaturated aldehyde, achieved a limit of detection (LOD) of 22 pg and a limit of quantification (LOQ) of 74 pg, showcasing the technique's high sensitivity.

Table 1: Performance of HS-SPME-GC-MS for Quantification of Representative Unsaturated Aldehydes

| Analyte | Matrix | SPME Fiber | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Nonenal | Gauze (Body Odor Sampling) | PDMS/DVB | 22 pg | 74 pg | Not Reported | |

| (E)-2-Hexenal | Diatom Culture | Not Specified | 0.1 - 2 µg/L | Not Reported | 60.6 - 85.7% | |

| (E,E)-2,4-Decadienal | Diatom Culture | Not Specified | 0.1 - 2 µg/L | Not Reported | 60.6 - 85.7% | |

| Various Aldehydes | Water | PDMS/DVB (with on-fiber derivatization) | 0.12 - 0.34 µg/L | Not Reported | 85 - 115% |

Biosensor-Based Detection Systems

A truly novel frontier in aldehyde detection is the development of biosensors for high-throughput screening and in vivo monitoring. These systems leverage biological components, such as transcriptional regulators, to generate a measurable signal in the presence of the target analyte. Researchers have successfully engineered a fluorescence-based biosensor in Escherichia coli using the transcriptional regulator YqhC, which naturally responds to the presence of aldehydes. In this system, the binding of an aldehyde to YqhC triggers the expression of a fluorescent reporter protein. The sensitivity of such sensors can be tuned by engineering the genetic components, leading to a significant gain in the fluorescence signal.

These biosensors are particularly valuable for applications in metabolic engineering and directed evolution, where they can be used to screen large libraries of microbial strains or enzymes for enhanced aldehyde production. While the detection range for some of these initial biosensors is in the millimolar (mM) range, they provide a powerful tool for detecting the intracellular production of target aldehydes in living cells.

<p class="table </div>

Biochemical and Enzymatic Transformations of Tetradeca 2,6 Dienal

Exploration of In Vitro Enzymatic Metabolism Pathways

In vitro studies, which are conducted in a controlled environment outside of a living organism, have been instrumental in elucidating the metabolic fate of Tetradeca-2,6-dienal. These experiments often utilize isolated enzymes or cellular fractions to observe specific biochemical reactions.

One predicted metabolic pathway for dienals like Tetradeca-2,6-dienal involves oxidation of the aldehyde group to form the corresponding carboxylic acid, tetradecadienoic acid. This acid can then undergo further metabolism through β-oxidation, a process that breaks down fatty acids to produce energy. Another potential route is conjugation with glutathione (B108866), which facilitates excretion from the cell. vulcanchem.com

Research on related polyunsaturated fatty acids and their derivatives suggests that enzymatic conversions are crucial in the biosynthesis of specialized pro-resolving mediators (SPMs). These molecules, which include resolvins, protectins, and maresins, are actively involved in the resolution of inflammation. uio.no The biosynthesis of these compounds often involves a series of enzymatic steps, including oxygenation by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. uio.no For instance, the biosynthesis of certain resolvins involves the action of COX-2 enzymes to introduce a hydroxyl group. uio.no

While direct in vitro studies on Tetradeca-2,6-dienal are not extensively detailed in the provided results, the metabolism of structurally similar compounds provides a framework for its likely enzymatic transformations. For example, the metabolism of other polyunsaturated aldehydes is known to proceed through reduction of the aldehyde to an alcohol or oxidation to a carboxylic acid, followed by further enzymatic modifications.

Identification of Enzymes Involved in Dienal Biosynthesis or Degradation

The biosynthesis and degradation of dienals such as Tetradeca-2,6-dienal are governed by a variety of enzymes. While specific enzymes for this particular dienal are not always explicitly named, the families of enzymes involved in the metabolism of similar unsaturated aldehydes are well-characterized.

Enzymes potentially involved in the biosynthesis and degradation of Tetradeca-2,6-dienal include:

Cyclooxygenases (COXs): Specifically COX-2, which is known to be involved in the oxygenation of polyunsaturated fatty acids, a key step in the biosynthesis of various signaling molecules. uio.nouio.no

Lipoxygenases (LOXs): These enzymes also introduce oxygen into fatty acid chains, leading to the formation of hydroperoxy derivatives that can be further converted to aldehydes and other products. uio.no

Cytochrome P450 (CYP) enzymes: This large family of enzymes is involved in the metabolism of a wide range of endogenous and exogenous compounds, including the oxidation of aldehydes. uio.no

Aldehyde Oxidases (AOX): These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids. Citral (B94496), a related dienal, is known to be an inhibitor of aldehyde oxidase. nih.gov

Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the reversible conversion of aldehydes to alcohols.

Glutathione S-Transferases (GSTs): These enzymes are involved in the detoxification of xenobiotics and reactive aldehydes by conjugating them with glutathione. academie-sciences.fr

The degradation of similar compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), has been studied in various microorganisms. These studies reveal the involvement of reductases and other enzymes in breaking down complex molecules. nih.gov While the specific pathways differ, they highlight the diverse enzymatic machinery that organisms employ to metabolize chemical compounds.

Mechanistic Studies of Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate is fundamental to catalysis. Two primary models describe this interaction: the "lock and key" model and the "induced fit" model. futurelearn.com In the lock and key model, the active site of the enzyme has a rigid shape that is complementary to the substrate. The induced fit model, however, proposes that the enzyme's active site is flexible and changes its conformation upon substrate binding to achieve a better fit. futurelearn.com This induced fit can strain the substrate, facilitating its conversion to the transition state and, ultimately, the product. futurelearn.com

The binding of a substrate to an enzyme's active site is a highly specific process driven by various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. nih.gov For catalysis to occur, the enzyme must bind the transition state of the reaction more tightly than it binds the initial substrate. nih.gov

Mechanistic studies often employ techniques like X-ray crystallography to determine the three-dimensional structure of enzyme-substrate complexes. Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) calculations, can provide further insights into the electronic and structural properties of these interactions. sfu.ca These studies can reveal the specific amino acid residues in the active site that are crucial for substrate binding and catalysis. mdpi.com

In the context of dienals, the aldehyde group and the conjugated double bonds are key features that would interact with the enzyme's active site. The specific geometry and electronic properties of Tetradeca-2,6-dienal would dictate its affinity and reactivity with different enzymes.

Investigation of Metabolic Products and Intermediates

The enzymatic transformation of Tetradeca-2,6-dienal can lead to a variety of metabolic products and intermediates. Based on the metabolism of similar compounds, the following are potential products:

Tetradeca-2,6-dienoic acid: The product of oxidation of the aldehyde group. vulcanchem.com This carboxylic acid could then enter fatty acid metabolism pathways.

Tetradeca-2,6-dien-1-ol: The product of the reduction of the aldehyde group.

Hydroxylated derivatives: Resulting from the action of enzymes like cytochrome P450s, which can introduce hydroxyl groups at various positions on the carbon chain.

Epoxides: Formed by the epoxidation of the double bonds, which can be important intermediates in the biosynthesis of other molecules. mdpi.comresearchgate.net

Glutathione conjugates: Formed by the action of glutathione S-transferases, which aid in detoxification and excretion. vulcanchem.com

The identification of these metabolites is often achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comacs.org These methods allow for the separation and identification of individual compounds from complex biological mixtures.

For example, in the study of specialized pro-resolving mediators, trapping experiments and isotopic labeling are used to identify transient intermediates and confirm biosynthetic pathways. acs.org The complete structural elucidation of these products often requires a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR), and comparison with synthetically prepared standards. acs.org

The specific metabolic profile of Tetradeca-2,6-dienal would depend on the enzymatic repertoire of the organism or cell type in which it is being metabolized.

Chemical Ecology and Biological Signaling of Tetradeca 2,6 Dienal

Role as a Potential Semiochemical in Interspecies Communication

(8E,10Z)-tetradeca-8,10-dienal is a significant semiochemical, primarily identified as the sex pheromone of the horse-chestnut leaf miner, Cameraria ohridella. chemistryviews.orgnih.govcapes.gov.br Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. In this context, the compound acts as a pheromone, a type of semiochemical that facilitates intraspecific communication, specifically for mate location. chemistryviews.orgslu.se

The use of such species-specific pheromones is a cornerstone of chemical ecology, providing a sustainable alternative to broad-spectrum pesticides for pest control. chemistryviews.org This is particularly relevant for species like the horse-chestnut leaf miner, which causes significant damage to horse-chestnut trees often found in residential areas where pesticide use is problematic. chemistryviews.org The specificity of the pheromone ensures that it targets only the intended insect species, minimizing harm to non-target organisms and human health. chemistryviews.org

While primarily studied as a pheromone, the broader classification of semiochemicals also includes allomones (benefiting the sender, harming the receiver), kairomones (benefiting the receiver, harming the sender), and synomones (benefiting both sender and receiver). Research into whether tetradeca-2,6-dienal plays these roles in other interspecies interactions is an ongoing area of chemical ecology. For instance, some predators and parasites are known to eavesdrop on the pheromonal communication of their prey or hosts, using these signals as kairomones to locate them.

Chemosensory Receptor Binding and Activation Studies

The detection of tetradeca-2,6-dienal by insects is mediated by specialized chemosensory receptors located on their antennae. slu.se In insects, odorant detection is a complex process involving heterodimers of an odorant receptor (OR) and a conserved co-receptor, often referred to as Orco (Odorant receptor co-receptor). nih.govplos.org These ORs are ligand-gated ion channels. nih.gov

When an odorant molecule like tetradeca-2,6-dienal binds to a specific OR, it induces a conformational change in the receptor complex, leading to the opening of an ion channel. This results in a flow of cations into the olfactory sensory neuron (OSN), causing depolarization and the generation of an action potential. slu.se This electrical signal is then transmitted to the insect's brain for processing, ultimately leading to a behavioral response. slu.se

Studies on the binding of specific isomers of tetradeca-dienal to these receptors have been conducted using techniques like electroantennography (EAG). EAG measures the average electrical response of the entire antenna to a chemical stimulus. Research on Cameraria ohridella has shown that the (8E,10Z) isomer elicits the strongest EAG response in male antennae, confirming its role as the primary sex pheromone component. capes.gov.br The other geometrical isomers show significantly lower or no activity, highlighting the high specificity of the receptor binding. capes.gov.br

Behavioral Bioassays and Field Studies in Model Organisms (e.g., Insects)

Behavioral bioassays are crucial for confirming the function of a semiochemical. psu.edu These assays can range from simple laboratory setups, like olfactometers, to large-scale field trials. psu.eduubbcluj.ro For tetradeca-2,6-dienal, both types of studies have been instrumental in verifying its role as a sex attractant for the male horse-chestnut leaf miner. chemistryviews.orgubbcluj.ro

In laboratory-based olfactometer assays, male moths are presented with a choice between a stream of air carrying the synthetic pheromone and a control stream of clean air. A positive response is recorded when the moth moves towards the pheromone source. These controlled experiments allow researchers to determine the attractiveness of specific isomers and concentrations.

Field studies provide real-world validation of the pheromone's effectiveness. ubbcluj.ro Traps baited with synthetic (8E,10Z)-tetradeca-8,10-dienal have been shown to be highly effective at capturing male Cameraria ohridella moths. chemistryviews.orgubbcluj.ro These studies are essential for developing practical applications, such as mass trapping for pest control or for monitoring pest populations. Field experiments have also been used to optimize the pheromone lure formulation, revealing that a lower concentration of the active pheromone can be more attractive to males, as higher concentrations of isomers can reduce attractiveness. ubbcluj.ro

Elucidation of Chemosensory Transduction Pathways

The process by which the binding of tetradeca-2,6-dienal to a receptor is converted into a neural signal is known as chemosensory transduction. In insects, this process is remarkably rapid and efficient. elifesciences.org

The current understanding of insect olfactory transduction points to a dual mechanism involving both ionotropic and metabotropic pathways. The primary and faster pathway is ionotropic, where the odorant receptor-Orco complex itself functions as a ligand-gated ion channel. nih.gov Upon binding of the pheromone, the channel opens, leading to an influx of cations and direct depolarization of the neuron.

There is also evidence for a slower, G-protein-coupled (metabotropic) signaling cascade in some insect olfactory neurons. nih.gov In this pathway, the receptor, upon binding the ligand, activates a G-protein, which in turn initiates a second messenger cascade, potentially involving cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3). This can lead to the opening of separate ion channels and modulation of the neuronal response. While the ionotropic mechanism is considered the primary mode of action for rapid odor detection, the metabotropic pathway may play a role in signal amplification and adaptation to prolonged stimuli. nih.gov

The specific transduction pathways activated by tetradeca-2,6-dienal in Cameraria ohridella are still an area of active research, but they are presumed to follow the general model of insect olfaction.

Ecological Impact and Environmental Dynamics in Biological Systems

As a naturally occurring substance used for communication, tetradeca-2,6-dienal is generally considered to have a low risk to the environment, especially when used in pest management strategies like mating disruption or monitoring. europa.eu These methods rely on the high specificity and low concentrations of the pheromone. chemistryviews.orgeuropa.eu

The environmental fate of tetradeca-2,6-dienal is characterized by rapid degradation and dissipation. europa.eu Being a volatile organic compound, it disperses in the air and is broken down by photolysis (degradation by light) and oxidation. This rapid breakdown prevents its accumulation in the environment.

However, like many organic compounds, high concentrations of tetradeca-2,6-dienal can be harmful to aquatic life. nih.govm2i-lifesciences.com Therefore, proper handling and disposal are necessary to avoid contamination of water bodies. The use of controlled-release dispensers in agricultural and forestry settings helps to minimize environmental exposure by releasing the pheromone slowly over time, maintaining a concentration that is effective for pest management but low enough to mitigate broader ecological impacts. europa.eu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (8E,10Z)-tetradeca-8,10-dienal |

| Cyclic AMP (cAMP) |

Environmental Degradation and Bioremediation Potential of Tetradeca 2,6 Dienal

Microbial Degradation Studies of Dienal Compounds

The microbial degradation of unsaturated aldehydes, including dienals, is a key process in their environmental removal. While specific studies on Tetradeca-2,6-dienal are limited, research on analogous compounds provides significant insight. Bacteria from genera such as Pseudomonas, Comamonas, Burkholderia, and Xanthomonas possess the genetic capacity to metabolically degrade a wide range of toxic organic pollutants, including aldehydes. nih.gov

Microbial degradation of complex organic molecules often involves a series of enzymatic steps. For instance, studies on the biodegradation of natural rubber, a polyisoprene, have shown that its microbial breakdown yields aldehyde and carbonyl-containing intermediates. nih.gov One of the major degradation products identified from the cleavage of the polyisoprene backbone is 12-oxo-4,8-dimethyl-trideca-4,8-dienal, a compound structurally related to Tetradeca-2,6-dienal. nih.gov This indicates that microbes in the environment possess the necessary enzymatic machinery to process long-chain dienal structures.

Table 1: Examples of Microorganisms Involved in the Degradation of Aldehydes and Related Compounds

| Microbial Genus/Species | Compound Class Degraded | Reference |

|---|---|---|

| Pseudomonas | Aldehydes, Pesticides, Aromatic Hydrocarbons | nih.govnih.govfrontiersin.org |

| Burkholderia | Aldehydes, Pesticides | nih.govfrontiersin.org |

| Comamonas | Aldehydes | nih.gov |

| Xanthomonas | Aldehydes, Natural Rubber | nih.govnih.gov |

Identification of Biodegradation Pathways and Metabolites

The biodegradation of aliphatic hydrocarbons and related compounds like dienals generally proceeds through aerobic oxidation pathways. researchgate.net A common initial step is the oxidation of the molecule, which can lead to the formation of an alcohol. This alcohol is subsequently oxidized to an aldehyde and then to a carboxylic acid. researchgate.net This resulting fatty acid can then enter the β-oxidation cycle, where it is sequentially broken down to produce energy and biomass for the microorganism. nih.govlyellcollection.org

For unsaturated aldehydes, the double bonds are also targets for microbial enzymes. The aerobic degradation of unsaturated hydrocarbons can involve oxygenases that add oxygen across a double bond to form an epoxide. usgs.gov These epoxides are often unstable and can be abiotically hydrolyzed to form aldehydes and acids, which can be further metabolized by microorganisms. usgs.gov Studies on the biotransformation of other complex organic molecules have also identified α,β-unsaturated aldehydes as metabolic byproducts, indicating that pathways for their subsequent degradation exist. nih.gov

A proposed general pathway for dienal degradation would likely involve:

Oxidation of the Aldehyde Group: The terminal aldehyde functional group is oxidized to a carboxylic acid, forming a dienoic acid.

Saturation of Double Bonds: The carbon-carbon double bonds may be reduced (hydrogenated).

β-Oxidation: The resulting saturated fatty acid is then metabolized through the β-oxidation pathway, progressively shortening the carbon chain. lyellcollection.org

Analyses of degradation products from natural rubber have confirmed the presence of aldehyde and carbonyl groups, and a proposed pathway includes the oxidation of an aldehyde intermediate to a carboxylic acid, followed by a cycle of β-oxidation. nih.gov

Enzymology of Xenobiotic Transformation for Dienals

The biotransformation of xenobiotics (foreign chemical compounds) like Tetradeca-2,6-dienal is catalyzed by specific enzymes. The initial breakdown of hydrocarbon chains is often initiated by oxygenase enzymes, such as monooxygenases or dioxygenases, which introduce oxygen atoms into the molecule. researchgate.net Cytochrome P450 (CYP) enzymes, a large family of monooxygenases, are central to the metabolism of a vast array of xenobiotics. nih.gov Their primary function involves the addition of an oxygen atom to a substrate, which typically increases its water solubility and prepares it for further breakdown. nih.gov

Following the initial oxidation, which may convert a part of the hydrocarbon chain into an alcohol, other enzymes continue the degradation process. Key enzymes in this subsequent cascade include:

Alcohol dehydrogenases: These enzymes catalyze the oxidation of alcohols to aldehydes. researchgate.net

Aldehyde dehydrogenases: These enzymes are responsible for the oxidation of aldehydes to carboxylic acids. researchgate.net

This enzymatic sequence effectively converts a hydrocarbon or an unsaturated aldehyde into a fatty acid, which can then be funneled into central metabolic pathways like β-oxidation. researchgate.net The metabolism of many xenobiotics relies on this system of oxidoreductase enzymes to detoxify and eliminate foreign compounds. acs.org

Factors Influencing Biodegradation Efficiency

The rate and extent of the biodegradation of dienals in the environment are governed by a combination of physical, chemical, and biological factors. acs.org

Temperature: Temperature has a significant effect on both microbial activity and the chemical stability of compounds. Research on other polyunsaturated aldehydes (PUAs) like decadienal, octadienal, and heptadienal in seawater has shown that they are more persistent at lower temperatures (10°C) compared to higher temperatures (15°C or 20°C). publish.csiro.auresearchgate.net This is likely due to a combination of slower microbial degradation rates and reduced chemical degradation at colder temperatures.

pH: Microbial enzymes have optimal pH ranges for activity. Significant deviations from this optimum can slow down or inhibit biodegradation. Most studies on plastic or hydrocarbon degradation maintain a neutral pH to optimize the activity of the degrading organisms. frontiersin.org

Microbial Consortia: The diversity and composition of the microbial community are critical. Often, a consortium of different microbial species is more effective at degrading a complex compound than a single species, as they can perform different steps of the degradation pathway. frontiersin.org

Oxygen and Nutrient Availability: Aerobic degradation pathways are dependent on the availability of oxygen. frontiersin.org The presence of essential nutrients, such as nitrogen and phosphorus, is also crucial for sustaining the microbial populations responsible for bioremediation. itrcweb.org

Bioavailability: The concentration and physical state of the pollutant affect its availability to microorganisms. For many organic compounds, the rate of uptake and mineralization by microbes is proportional to the bioavailable concentration of the compound. biosphereplastic.com

Table 2: Effect of Temperature on the Half-Life of Various Dienals in Seawater

| Compound | Half-Life at 10°C (hours) | Half-Life at 15°C (hours) | Half-Life at 20°C (hours) | Reference |

|---|---|---|---|---|

| Heptadienal (HEPTA) | ~200 | ~80 | ~60 | publish.csiro.au |

| Octadienal (OCTA) | ~200 | ~80 | ~60 | publish.csiro.au |

Assessment of Environmental Persistence and Natural Attenuation

Natural attenuation refers to the reduction of contaminant concentrations in the environment through natural processes, including biodegradation, dispersion, and chemical degradation, without human intervention. mdpi.com The environmental persistence of a dienal like Tetradeca-2,6-dienal is determined by the rate of these attenuation processes.

Studies on similar, shorter-chain dienals suggest they have relatively low persistence in the environment. For example, (2E,4E)-Hexa-2,4-dienal is reported to have low persistence in both water/soil and air. cymitquimica.com The volatility and reactivity of compounds like 2,4-pentadienal (B1594819) suggest short atmospheric lifetimes, with photodegradation being a likely removal pathway. vulcanchem.com

However, persistence is highly dependent on environmental conditions. As noted earlier, temperature plays a crucial role, with polyunsaturated aldehydes persisting significantly longer in colder waters. publish.csiro.auresearchgate.net In a study of different PUAs, 2E,4E/Z-decadienal (DECA) was consistently more persistent than the shorter-chain octadienal (OCTA) and heptadienal (HEPTA) at all temperatures tested. publish.csiro.au This suggests that longer-chain dienals like Tetradeca-2,6-dienal might exhibit greater persistence than their shorter-chain counterparts under similar conditions.

Emerging Research Frontiers and Future Perspectives

Integration of Computational Chemistry for Predictive Modeling

Computational chemistry is becoming an indispensable tool in dienal research, offering predictive insights into molecular behavior and properties, which can accelerate discovery and reduce reliance on costly and time-consuming empirical methods.

Predictive Modeling of Physicochemical Properties and Reactivity Computational models, such as the Joback and Crippen methods, are employed to estimate key thermodynamic properties of dienals. For instance, for a related compound, 2,4-Tetradecadienal, the enthalpy of formation, Gibbs free energy of formation, and boiling point have been computationally estimated. industrialchemicals.gov.au Density functional theory (DFT) calculations can predict the geometry and bond lengths of these molecules, providing insights into their structural characteristics. industrialchemicals.gov.au These predictive models are crucial for understanding the stability, reactivity, and potential behavior of dienals in various environments without the need for physical synthesis and experimentation.

Simulation of Molecular Interactions Molecular simulation technologies are being applied to model the interactions between molecules like dienals and their biological targets, such as receptors or enzymes. maxapress.com This is particularly relevant for understanding the mechanism of action of pheromones at the molecular level. By simulating the binding event between a dienal and a receptor protein, researchers can predict binding affinity and specificity. maxapress.com This knowledge is invaluable for designing more potent and selective semiochemicals for applications in pest management.

A summary of computational approaches in dienal research is presented below:

| Computational Method | Application in Dienal Research | Predicted Parameters | Significance |

|---|---|---|---|